4-[2-(Acetylamino)propyl]benzoic acid
Description
Properties
CAS No. |
6309-84-8 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-(2-acetamidopropyl)benzoic acid |
InChI |
InChI=1S/C12H15NO3/c1-8(13-9(2)14)7-10-3-5-11(6-4-10)12(15)16/h3-6,8H,7H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
UFNZEQYWUUSELY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(=O)O)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on benzoic acid derivatives with analogous substituents, as referenced in the evidence:
Table 1: Structural and Functional Comparisons
Key Differences and Implications
Functional Groups and Reactivity: this compound retains a free carboxylic acid group, enabling hydrogen bonding and metal coordination, unlike its esterified or salt-form analogs . This property may enhance its utility in crystal engineering or as a ligand. The azo-containing derivative exhibits photochromic properties due to the –N=N– linkage, absent in acetylated benzoic acids.
Pharmacological Potential: The DMAE salt of 4-(acetylamino)benzoic acid (Deaner®) is clinically used for cognitive enhancement, leveraging DMAE’s cholinergic activity . In contrast, the target compound’s propyl-acetylamino side chain may target different biological pathways, such as lipid metabolism or protein binding. The esterified analog (Nervoton) shows higher lipophilicity than the parent acid, favoring blood-brain barrier penetration. The target compound’s free carboxylic acid may limit CNS activity but improve renal excretion.
Toxicity and Safety: Azo dyes like the butyl ester derivative are associated with carcinogenicity due to aromatic amine release. The acetylated amine in this compound may mitigate this risk by stabilizing the amine group.
Preparation Methods
Core Precursor Selection
4-Bromobenzoic acid serves as the most direct precursor due to its reactive bromide, enabling cross-coupling or nucleophilic substitution. Alternative routes using Friedel-Crafts alkylation are less favorable due to the deactivating nature of the carboxylic acid group, which hinders electrophilic aromatic substitution.
Side-Chain Construction
The 2-(acetylamino)propyl group can be introduced via:
-
Nucleophilic substitution : Reaction of 4-bromobenzoic acid with 2-aminopropanol, followed by oxidation and acetylation.
-
Grignard addition : Propylmagnesium bromide addition to a protected benzoic acid derivative, followed by functional group interconversion.
-
Reductive amination : Condensation of 4-formylbenzoic acid with propylamine, reduction, and subsequent acetylation.
Method A: Alkylation-Acylation-Hydrolysis Sequence
This three-step approach, adapted from methodologies in triiodo-benzoic acid derivatives, emphasizes regioselective alkylation followed by controlled acylation.
Step 1: Alkylation of 4-Bromobenzoic Acid
4-Bromobenzoic acid is treated with 2-aminopropanol in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions (K₂CO₃). The reaction proceeds via nucleophilic aromatic substitution, yielding 4-(2-aminopropyl)benzoic acid.
Reaction Conditions :
Step 2: Acetylation of the Primary Amine
The intermediate 4-(2-aminopropyl)benzoic acid is acetylated using acetic anhydride in dichloromethane. Triethylamine is employed to scavenge HCl, preventing protonation of the amine.
Reaction Conditions :
Step 3: Hydrolysis of the Ester Group
If a methyl or ethyl ester is used as the starting material (e.g., methyl 4-bromobenzoate), hydrolysis with aqueous NaOH converts the ester to the carboxylic acid.
Reaction Conditions :
Method B: One-Pot Sequential Coupling and Acylation
Drawing inspiration from imidazolidinone syntheses, this method consolidates alkylation and acylation into a single reaction vessel, reducing purification steps.
Reaction Mechanism and Optimization
Ethyl 4-bromobenzoate reacts with 2-aminopropanol in the presence of a palladium catalyst (Pd(OAc)₂) and Xantphos ligand, facilitating a Buchwald-Hartwig coupling. Subsequent in-situ acetylation with acetyl chloride yields the ester intermediate, which is hydrolyzed to the final product.
Key Parameters :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Solvent | Toluene |
| Temperature | 110°C, 8 hours |
| Overall Yield | 74% |
Side reactions, such as over-acetylation or ester hydrolysis, are mitigated by maintaining anhydrous conditions during the coupling phase.
Method C: Reductive Amination Pathway
This route, analogous to benzamide syntheses, employs reductive amination to construct the propylamine side chain.
Step 1: Condensation of 4-Formylbenzoic Acid
4-Formylbenzoic acid reacts with propylamine in methanol, forming an imine intermediate. Sodium cyanoborohydride selectively reduces the imine to the secondary amine.
Reaction Conditions :
Step 2: Acetylation and Purification
The secondary amine is acetylated under standard conditions, and the crude product is purified via recrystallization from ethanol/water.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency and Practicality of Methods A–C
| Method | Steps | Overall Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| A | 3 | 68 | High purity, scalable | Lengthy purification |
| B | 1-pot | 74 | Time-efficient, fewer steps | Requires specialized catalyst |
| C | 2 | 81 | Mild conditions, high yield | Limited to aldehyde precursors |
Method B’s one-pot protocol offers the best balance of yield and practicality, though catalyst cost may hinder large-scale applications. Method C’s high yield makes it ideal for lab-scale synthesis when starting from 4-formylbenzoic acid.
Critical Reaction Parameters and Troubleshooting
Solvent Selection
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-[2-(Acetylamino)propyl]benzoic acid with high purity?
- Methodological Answer : A stepwise synthesis approach is recommended. Begin with the alkylation of 4-hydroxybenzoic acid using 2-bromopropane under basic conditions (e.g., K₂CO₃ in DMF), followed by acetylation of the intermediate amine using acetic anhydride. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity . Monitor reaction progress using TLC or HPLC, and validate purity via melting point analysis and ¹H NMR spectroscopy .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine spectroscopic and computational methods:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the acetyl and propyl groups .
- FT-IR : Confirm the presence of carboxylic acid (1700–1720 cm⁻¹) and amide (1650–1680 cm⁻¹) functional groups .
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Methodological Answer : Store the compound in a desiccator at 4°C to prevent hydrolysis of the acetyl group. Avoid prolonged exposure to light or humidity. For handling, use PPE (gloves, lab coat) and work in a fume hood to minimize inhalation risks. Conduct stability studies under varying pH and temperature conditions to assess degradation pathways .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR peak splitting) be resolved for this compound derivatives?
- Methodological Answer : For ambiguous splitting patterns:
- Use 2D NMR techniques (e.g., COSY, NOESY) to identify coupling between protons in the propyl chain and the aromatic ring .
- Perform variable-temperature NMR to distinguish dynamic effects (e.g., rotational barriers around the amide bond) .
- Cross-reference with X-ray crystallography (if single crystals are obtainable) to resolve conformational ambiguities .
Q. What experimental strategies can elucidate the compound’s adsorption behavior on indoor surfaces for environmental chemistry studies?
- Methodological Answer :
- Microspectroscopic Imaging : Use AFM-IR or ToF-SIMS to map adsorption on model surfaces (e.g., silica, cellulose) under controlled humidity .
- Kinetic Studies : Measure adsorption/desorption rates via quartz crystal microbalance (QCM) to quantify surface affinity .
- Computational Modeling : Apply molecular dynamics (e.g., GROMACS) to simulate interactions between the compound and surface functional groups .
Q. How can researchers design co-crystals of this compound to enhance solubility or bioavailability?
- Methodological Answer :
- Co-former Selection : Screen pyridine derivatives (e.g., 4-aminopyridine) or amino acids (e.g., L-proline) via slurry crystallization in ethanol/water .
- Thermal Analysis : Use DSC and TGA to confirm co-crystal formation and stability.
- Dissolution Testing : Compare solubility profiles (pH 1.2–7.4) of co-crystals vs. the pure compound using USP dissolution apparatus .
Q. What mechanistic insights can be gained from studying the compound’s reactivity under oxidative conditions?
- Methodological Answer :
- Controlled Oxidation : React with H₂O₂ or mCPBA in acetonitrile; monitor intermediates via LC-MS and EPR spectroscopy to detect radical species .
- Isotopic Labeling : Use ¹⁸O-labeled H₂O to trace oxygen incorporation into degradation products .
- Kinetic Isotope Effects : Compare reaction rates with deuterated analogs to identify rate-determining steps .
Data Contradiction and Validation
Q. How should researchers address discrepancies between predicted (DFT) and observed (XRD) bond lengths in this compound?
- Methodological Answer :
- Basis Set Optimization : Re-optimize geometry with larger basis sets (e.g., 6-311++G(d,p)) to improve DFT accuracy .
- Thermal Motion Correction : Apply Hirshfeld atom refinement to XRD data to account for thermal vibrations .
- Multi-conformer Analysis : Use QM/MM simulations to evaluate the impact of crystal packing on bond lengths .
Experimental Design Resources
- Synthesis Protocols : Refer to methods for structurally analogous compounds in Journal of Bacteriology and Acta Crystallographica .
- Safety Guidelines : Follow SDS recommendations for handling corrosive intermediates .
- Data Repositories : Validate spectral data against NIST Chemistry WebBook and PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
